Cas no 1934987-89-9 (tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate)

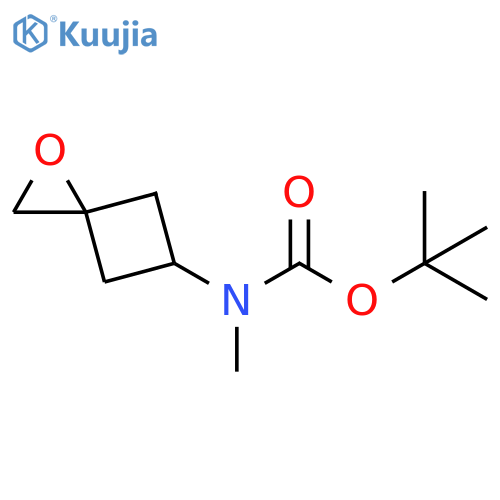

1934987-89-9 structure

商品名:tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate

CAS番号:1934987-89-9

MF:C11H19NO3

メガワット:213.273463487625

MDL:MFCD30180343

CID:5246820

PubChem ID:122163239

tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, N-methyl-N-1-oxaspiro[2.3]hex-5-yl-, 1,1-dimethylethyl ester

- tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate

-

- MDL: MFCD30180343

- インチ: 1S/C11H19NO3/c1-10(2,3)15-9(13)12(4)8-5-11(6-8)7-14-11/h8H,5-7H2,1-4H3

- InChIKey: GBHDNJZAVILMLB-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)N(C)C1CC2(OC2)C1

tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-253470-2.5g |

tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |

1934987-89-9 | 95% | 2.5g |

$4424.0 | 2024-06-19 | |

| Enamine | EN300-253470-10.0g |

tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |

1934987-89-9 | 95% | 10.0g |

$9704.0 | 2024-06-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01013988-1g |

tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |

1934987-89-9 | 95% | 1g |

¥11270.0 | 2023-03-19 | |

| Enamine | EN300-253470-0.1g |

tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |

1934987-89-9 | 95% | 0.1g |

$783.0 | 2024-06-19 | |

| Enamine | EN300-253470-0.5g |

tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |

1934987-89-9 | 95% | 0.5g |

$1760.0 | 2024-06-19 | |

| Enamine | EN300-253470-5g |

tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |

1934987-89-9 | 5g |

$6545.0 | 2023-09-14 | ||

| Enamine | EN300-253470-1g |

tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |

1934987-89-9 | 1g |

$2257.0 | 2023-09-14 | ||

| Enamine | EN300-253470-0.05g |

tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |

1934987-89-9 | 95% | 0.05g |

$600.0 | 2024-06-19 | |

| Enamine | EN300-253470-0.25g |

tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |

1934987-89-9 | 95% | 0.25g |

$1118.0 | 2024-06-19 | |

| Enamine | EN300-253470-5.0g |

tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |

1934987-89-9 | 95% | 5.0g |

$6545.0 | 2024-06-19 |

tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

1934987-89-9 (tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1934987-89-9)tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate

清らかである:99%

はかる:1g

価格 ($):1478.0